

Optimizing LEI-401 dosage for CNS penetration

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Compound of Interest		
Compound Name:	LEI-401	
Cat. No.:	B15575090	Get Quote

Technical Support Center: LEI-401

Welcome to the technical support center for **LEI-401**, a first-in-class, selective, and CNS-active N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing **LEI-401** dosage for central nervous system (CNS) penetration.

Frequently Asked Questions (FAQs)

Q1: What is LEI-401 and what is its mechanism of action in the CNS?

A1: **LEI-401** is a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[2][3][4] NAPE-PLD is the enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (AEA).[2][3] By inhibiting NAPE-PLD in the brain, **LEI-401** reduces the levels of AEA and other NAEs, thereby modulating emotional behavior.[2][3]

Q2: What are the recommended starting doses for in vivo studies in mice?

A2: Published studies have used doses ranging from 3 to 30 mg/kg administered intraperitoneally (i.p.) in C57BL/6J mice.[5] A 30 mg/kg i.p. dose has been shown to produce a robust decrease in brain AEA levels.[5] For oral administration (p.o.), a dose of 10 mg/kg has been reported.[1][2]

Q3: What is the expected pharmacokinetic profile of LEI-401 in plasma and brain?



A3: Following a 30 mg/kg i.p. administration in mice, **LEI-401** is brain-penetrant.[2] The maximum concentration (Cmax) in the brain is observed at approximately 2 hours post-injection.[2] In plasma, the Cmax is reached at 1 hour with a value of 10300 ng/mL, and the bioavailability is 48%.[1] For a 10 mg/kg oral dose, the plasma half-life is 2.5 hours, Cmax is 1370 ng/mL (reached at 2 hours), and bioavailability is 25%.[1]

Q4: How can I assess the target engagement of **LEI-401** in the brain?

A4: Target engagement can be assessed by measuring the levels of NAEs, particularly anandamide (AEA), in brain tissue using liquid chromatography-mass spectrometry (LC-MS).[2] A significant reduction in brain AEA levels following **LEI-401** administration indicates successful target engagement. At a 30 mg/kg i.p. dose, a significant reduction in brain AEA is observed at 2 hours, which returns to baseline by 4 hours.[2]

Troubleshooting Guides

Issue 1: Inconsistent or low brain concentrations of **LEI-401**.

- Possible Cause 1: Suboptimal route of administration.
 - Troubleshooting Step: Intraperitoneal (i.p.) injection has been shown to be effective.[2] If using oral gavage (p.o.), ensure proper formulation to address LEI-401's low aqueous solubility (1.7 mg/L).[2] Consider using a vehicle that enhances solubility.
- Possible Cause 2: Variability in animal handling and injection technique.
 - Troubleshooting Step: Ensure consistent i.p. injection technique to avoid accidental administration into other tissues. Standardize animal handling procedures to minimize stress, which can affect physiological parameters.
- Possible Cause 3: Incorrect timing of sample collection.
 - Troubleshooting Step: Based on pharmacokinetic data, brain concentrations of LEI-401
 peak around 2 hours after a 30 mg/kg i.p. dose.[2] Ensure that brain tissue is collected at
 this optimal time point to measure maximum exposure.

Issue 2: Lack of significant reduction in brain anandamide (AEA) levels.



- Possible Cause 1: Insufficient dose.
 - Troubleshooting Step: A dose-dependent effect on brain AEA has been observed, with 30 mg/kg i.p. showing a significant reduction.[5] If using lower doses, a significant effect may not be apparent. Consider performing a dose-response study to determine the optimal dose for your experimental model.
- Possible Cause 2: Timing of brain tissue collection.
 - Troubleshooting Step: The reduction in brain AEA is time-dependent, with the most significant effect seen at 2 hours post-injection (30 mg/kg, i.p.), which returns to baseline by 4 hours.[2] Collecting samples outside this window may result in missing the desired pharmacological effect.
- Possible Cause 3: Analytical method sensitivity.
 - Troubleshooting Step: Ensure your LC-MS method is sufficiently sensitive and validated for the quantification of AEA in brain tissue.

Data Presentation

Table 1: Physicochemical Properties of **LEI-401**[2]

Property	Value
Molecular Weight	422 Da
logD	3.3
Topological Polar Surface Area	80.5 Ų
Aqueous Solubility	1.7 mg/L
PAMPA Peff	0.37 nm s ⁻¹

Table 2: In Vivo Pharmacokinetic Parameters of **LEI-401** in C57BL/6J Mice[1]



Route of Administrat ion	Dose (mg/kg)	Cmax (ng/mL)	tmax (h)	AUClast (h*ng/mL)	Bioavailabil ity (F)
Oral (p.o.)	10	1370	2	6760	25%
Intraperitonea	30	10300	1	38600	48%

Experimental Protocols

Protocol 1: Brain Tissue Homogenization for LEI-401 and NAE Analysis

- Euthanasia and Brain Extraction: Euthanize mice at the designated time point post-LEI-401 administration via cervical dislocation.
- Brain Dissection: Immediately dissect the whole brain or specific brain regions on an ice-cold plate.
- Sample Weighing: Weigh the collected brain tissue.
- Homogenization: Homogenize the tissue in an appropriate volume of ice-cold buffer (e.g., Tris-HCl) containing a cocktail of protease and lipase inhibitors. Use a mechanical homogenizer (e.g., bead beater or sonicator) to ensure complete tissue disruption.
- Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing LEI 401 and NAEs. A common method is the Folch extraction using chloroform and methanol.
- Sample Concentration: Evaporate the organic solvent under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).
- LC-MS Analysis: Analyze the reconstituted sample using a validated LC-MS method for the quantification of LEI-401 and various NAEs.

Visualizations

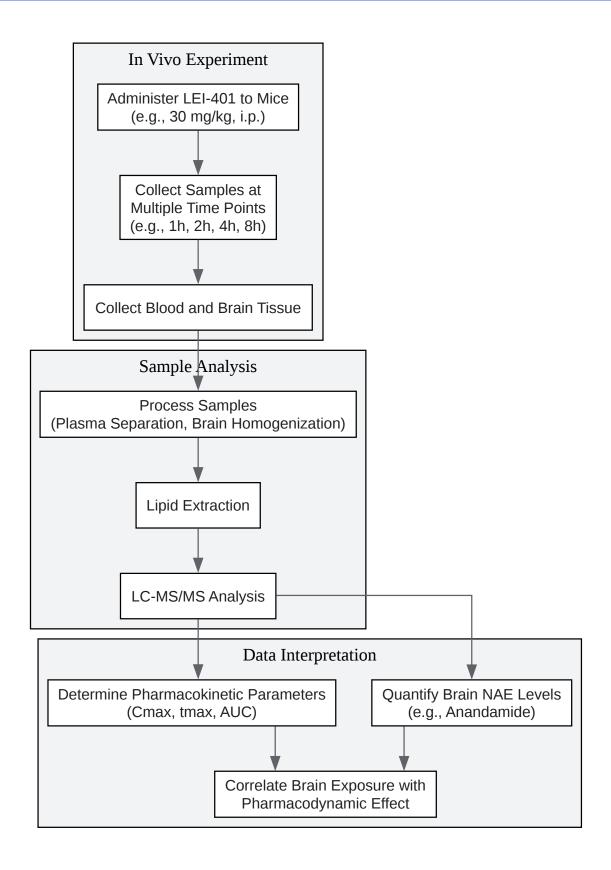




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Caption: Mechanism of action of LEI-401 in the CNS.





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